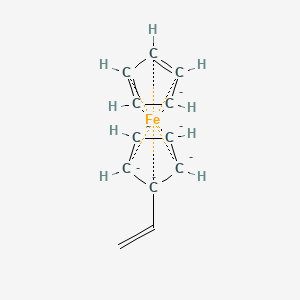
Cyclopentane;2-ethenylcyclopenta-1,3-diene;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentane;2-ethenylcyclopenta-1,3-diene;iron can be synthesized through several methods. One common approach involves the reaction of ferrocene with vinylmagnesium bromide in the presence of a catalyst. Another method includes the use of vinyl lithium as a reagent. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of ethenylferrocene often involves the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the product. The process may also involve purification steps such as distillation or recrystallization to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentane;2-ethenylcyclopenta-1,3-diene;iron undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form ethenylferrocenium ions.
Reduction: Reduction reactions can convert ethenylferrocene to its corresponding alkane derivative.
Substitution: The ethenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Ethenylferrocenium ions.
Reduction: Ethylferrocene.
Substitution: Various substituted ferrocenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclopentane;2-ethenylcyclopenta-1,3-diene;iron has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organometallic compounds.
Biology: this compound derivatives are explored for their potential as enzyme inhibitors and bioactive molecules.
Medicine: Research is ongoing into the use of ethenylferrocene-based compounds in drug delivery systems and as therapeutic agents.
Industry: this compound is used in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism by which ethenylferrocene exerts its effects involves its ability to participate in redox reactions. The iron center in the ferrocene moiety can undergo oxidation and reduction, facilitating electron transfer processes. This property is exploited in various applications, including catalysis and sensing. The ethenyl group also allows for further functionalization, enabling the creation of tailored compounds for specific applications.
Vergleich Mit ähnlichen Verbindungen
Ethylferrocene: Similar to ethenylferrocene but with an ethyl group instead of an ethenyl group.
Ethynylferrocene: Contains an ethynyl group, offering different reactivity and applications.
Methylferrocene: Features a methyl group, providing a basis for comparison in terms of reactivity and stability.
Uniqueness of Cyclopentane;2-ethenylcyclopenta-1,3-diene;iron: this compound is unique due to its ethenyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and industrial applications, distinguishing it from its analogs.
Eigenschaften
Molekularformel |
C12H12Fe-6 |
|---|---|
Molekulargewicht |
212.07 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;ethenylcyclopentane;iron |
InChI |
InChI=1S/C7H7.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h2-6H,1H2;1-5H;/q-5;-1; |
InChI-Schlüssel |
JENFKLJPKPJILE-UHFFFAOYSA-N |
SMILES |
C=C[C-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |
Kanonische SMILES |
C=C[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


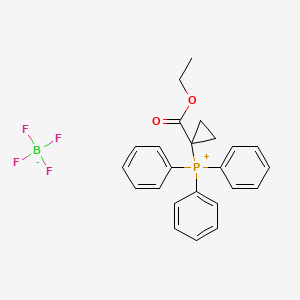
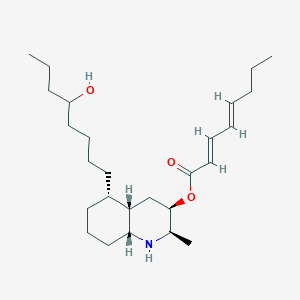
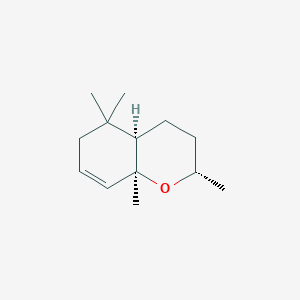
![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1247381.png)
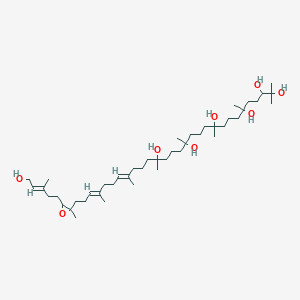
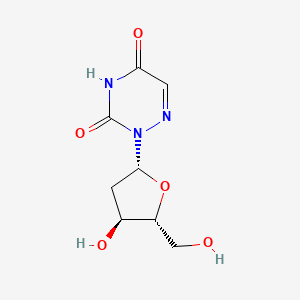
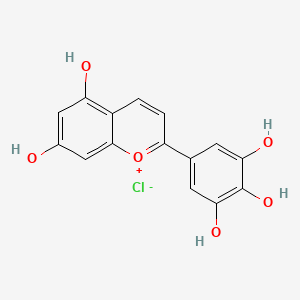
![9-methoxy-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B1247388.png)
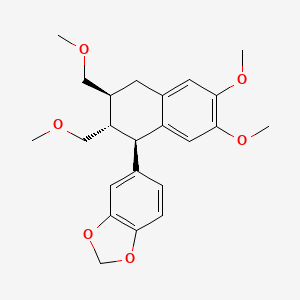
![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1247391.png)
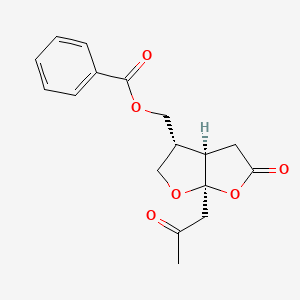
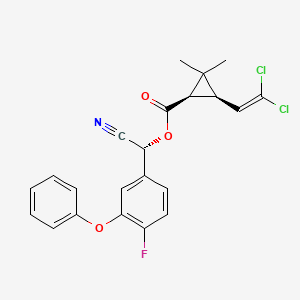
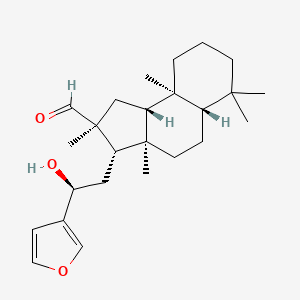
![methyl (4aS,5R,6R,8aR)-5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate](/img/structure/B1247401.png)
